2-[(Butan-2-yl)oxy]-1,3,5-trimethylbenzene
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Overview
Description
2-[(Butan-2-yl)oxy]-1,3,5-trimethylbenzene is an organic compound characterized by its aromatic benzene ring substituted with three methyl groups and an alkoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Butan-2-yl)oxy]-1,3,5-trimethylbenzene typically involves the alkylation of 1,3,5-trimethylbenzene with 2-butanol in the presence of an acid catalyst. The reaction proceeds through the formation of a carbocation intermediate, which then reacts with the aromatic ring to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[(Butan-2-yl)oxy]-1,3,5-trimethylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.
Substitution: The alkoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as halides (Cl⁻, Br⁻) and amines (NH₂⁻) can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Halogenated or aminated derivatives.
Scientific Research Applications
2-[(Butan-2-yl)oxy]-1,3,5-trimethylbenzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-[(Butan-2-yl)oxy]-1,3,5-trimethylbenzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s aromatic ring and alkoxy group allow it to participate in various biochemical pathways, potentially affecting cellular processes and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
1,3,5-Trimethylbenzene: Lacks the alkoxy group, making it less reactive in certain chemical reactions.
2-[(Butan-2-yl)oxy]-1,4-dimethylbenzene: Similar structure but with different substitution pattern on the benzene ring.
2-[(Butan-2-yl)oxy]-1,3-dimethylbenzene: Another isomer with a different arrangement of methyl groups.
Uniqueness
2-[(Butan-2-yl)oxy]-1,3,5-trimethylbenzene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.
Properties
CAS No. |
61248-62-2 |
---|---|
Molecular Formula |
C13H20O |
Molecular Weight |
192.30 g/mol |
IUPAC Name |
2-butan-2-yloxy-1,3,5-trimethylbenzene |
InChI |
InChI=1S/C13H20O/c1-6-12(5)14-13-10(3)7-9(2)8-11(13)4/h7-8,12H,6H2,1-5H3 |
InChI Key |
FSOURZRITAHGCK-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)OC1=C(C=C(C=C1C)C)C |
Origin of Product |
United States |
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